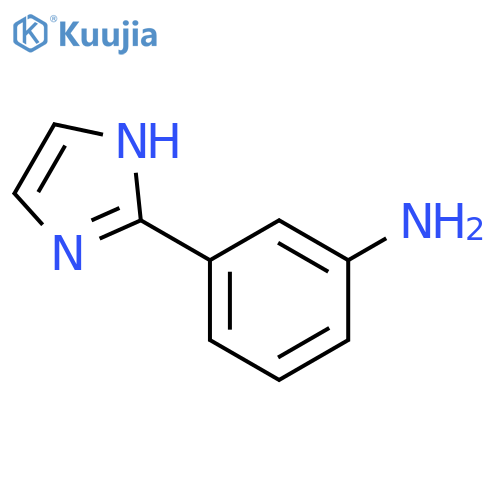

Cas no 161887-05-4 (3-(1H-Imidazol-2-yl)aniline)

3-(1H-Imidazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 3-(1H-Imidazol-2-yl)aniline

- 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE

- 3-(2-Imidazolyl)aniline

- 3-(1H-Imidazol-2-yl)-anilin

- 3-(1H-imidazol-2-yl)-aniline

- 3-(1H-imidazol-2-yl)-benzenamine

- 3-(1H-Imidazol-2-yl)phenylamine

- AC1Q51FI

- CTK4D1002

- Oprea1_056456

- SureCN4707392

- AKOS BB-8922

- MFCD00632053

- CS-0284148

- SY251799

- EN300-58718

- 161887-05-4

- 5-amino-phenylimidazole

- SCHEMBL4707392

- DTXSID80629753

- A912221

- Benzenamine, 3-(1H-imidazol-2-yl)-

- AKOS004117817

- ICYYPKINHSREND-UHFFFAOYSA-N

- DB-064422

- G78226

-

- MDL: MFCD00632053

- インチ: InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12)

- InChIKey: ICYYPKINHSREND-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=CC(C2=NC=CN2)=C1

計算された属性

- せいみつぶんしりょう: 159.08000

- どういたいしつりょう: 159.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 54.70000

- LogP: 2.24010

3-(1H-Imidazol-2-yl)aniline セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

3-(1H-Imidazol-2-yl)aniline 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-(1H-Imidazol-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-58718-5.0g |

3-(1H-imidazol-2-yl)aniline |

161887-05-4 | 5.0g |

$940.0 | 2023-02-09 | ||

| eNovation Chemicals LLC | D779563-5g |

3-(2-Imidazolyl)aniline |

161887-05-4 | 95% | 5g |

$980 | 2024-07-20 | |

| Chemenu | CM507243-1g |

3-(1H-Imidazol-2-yl)aniline |

161887-05-4 | 95% | 1g |

$218 | 2023-01-02 | |

| Enamine | EN300-58718-0.25g |

3-(1H-imidazol-2-yl)aniline |

161887-05-4 | 0.25g |

$264.0 | 2023-02-09 | ||

| Enamine | EN300-58718-10.0g |

3-(1H-imidazol-2-yl)aniline |

161887-05-4 | 10.0g |

$1758.0 | 2023-02-09 | ||

| eNovation Chemicals LLC | D779563-5g |

3-(2-Imidazolyl)aniline |

161887-05-4 | 95% | 5g |

$980 | 2025-02-20 | |

| Enamine | EN300-58718-1.0g |

3-(1H-imidazol-2-yl)aniline |

161887-05-4 | 1.0g |

$287.0 | 2023-02-09 | ||

| Enamine | EN300-58718-0.05g |

3-(1H-imidazol-2-yl)aniline |

161887-05-4 | 0.05g |

$240.0 | 2023-02-09 | ||

| Ambeed | A464355-250mg |

3-(1H-Imidazol-2-yl)aniline |

161887-05-4 | 95% | 250mg |

$39.0 | 2024-04-23 | |

| 1PlusChem | 1P001WFL-100mg |

Benzenamine, 3-(1H-imidazol-2-yl)- |

161887-05-4 | 95%+ | 100mg |

$101.00 | 2024-06-20 |

3-(1H-Imidazol-2-yl)aniline 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

9. Back matter

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

3-(1H-Imidazol-2-yl)anilineに関する追加情報

Professional Introduction to 3-(1H-Imidazol-2-yl)aniline (CAS No. 161887-05-4)

3-(1H-Imidazol-2-yl)aniline, with the chemical formula C₇H₈N₄, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine has garnered considerable attention due to its versatile applications in drug design and development. The compound's unique structural features, comprising an imidazole ring fused with an aniline moiety, make it a valuable scaffold for synthesizing bioactive molecules. In recent years, researchers have explored its potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory treatments.

Theimidazole moiety in 3-(1H-Imidazol-2-yl)aniline is known for its ability to interact with biological targets such as enzymes and receptors. This property has been leveraged in the design of small-molecule inhibitors that modulate critical cellular processes. For instance, studies have demonstrated the compound's efficacy in inhibiting kinases, which are often overexpressed in cancer cells. Theaniline part of the molecule contributes to its solubility and bioavailability, enhancing its pharmacokinetic profile. These combined attributes make 3-(1H-Imidazol-2-yl)aniline a promising candidate for further medicinal chemistry investigations.

Recent advancements in computational chemistry have facilitated the rapid screening of 3-(1H-Imidazol-2-yl)aniline derivatives for their binding affinity to specific biological targets. Molecular docking simulations have revealed that this compound can effectively disrupt the function of several pathogenic enzymes involved in diseases like cancer and infectious disorders. Moreover, the structural flexibility of the imidazole-aniline core allows for modifications that can optimize its pharmacological properties. Such modifications include the introduction of functional groups that enhance binding interactions or improve metabolic stability.

In clinical research, 3-(1H-Imidazol-2-yl)aniline has been investigated as a potential therapeutic agent for various conditions. Preliminary studies suggest that it may exhibitanticanceractivity by inhibiting key signaling pathways that drive tumor growth. Additionally, its antimicrobial properties have been explored in the context of developing novel antibiotics to combat resistant bacterial strains. The compound's ability to interact with bacterial enzymes has shown promise in preclinical trials, indicating its potential as adrug candidate. These findings underscore the importance of continued research into this versatile molecule.

The synthesis of 3-(1H-Imidazol-2-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the compound meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the imidazole-aniline core. These methods not only enhance efficiency but also minimize byproduct formation, making the synthesis more sustainable and scalable.

The pharmacological profile of 3-(1H-Imidazol-2-yl)aniline is further enriched by its ability to undergo bioconjugation with other therapeutic agents. This approach has led to the development of hybrid molecules that combine multiple pharmacological effects, potentially improving treatment outcomes. For example, linking this compound to nucleoside analogs has shown promise in antiviral therapies. Such innovations highlight theversatilityof 3-(1H-Imidazol-2-yl)aniline as a building block for novel drug formulations.

Ongoing research continues to uncover new applications for 3-(1H-Imidazol-2-yl)aniline in therapeutic contexts. Investigational studies are exploring its role in neurodegenerative diseases, where its ability to cross the blood-brain barrier may be exploited for targeted treatments. Additionally, its potential as anantioxidanthas been recognized due to its ability to scavenge reactive oxygen species. These diverse applications underscore the compound's broadpharmacological significance. As research progresses, it is expected that additional therapeutic uses will be identified.

The safety and efficacy of 3-(1H-Imidazol-2-yl)aniline are subjects of rigorous evaluation in preclinical and clinical studies. Toxicology assessments have been conducted to determine its acceptable exposure levels and potential side effects. These studies have generally shown that the compound is well-tolerated at therapeutic doses, although further investigations are needed to fully characterize its safety profile. Regulatory agencies closely monitor such developments to ensure that new drugs meet stringent quality and safety standards before being approved for clinical use.

In conclusion, 3-(1H-Imidazol-2-y lanilin e (CAS No. 161887054) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it valuable for drug design across multiple therapeutic areas. Advances in synthetic chemistry and computational biology continue to enhance our understanding of its properties and applications. As research progresses, this compound is likely to play an increasingly important role in developing innovative treatments for human diseases.

161887-05-4 (3-(1H-Imidazol-2-yl)aniline) 関連製品

- 13682-33-2(4-(1H-Imidazol-2-yl)phenylamine dihydrochloride)

- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)

- 2171602-64-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanoylpiperidine-3-carboxylic acid)

- 1256477-09-4(2,2,5-Trimethylhexanal)

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 335193-70-9(BDP R6G NHS ester)

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)

- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)

- 2137912-82-2(4-Chloro-1-(cyclopropylamino)pent-4-en-2-one)

- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)